6-Methoxy-3-nitropyridine-2-acetonitrile
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Structural analysis through X-ray and spectroscopic methods provides insights into the molecular structure of nitropyridine derivatives. One study detailed the solid-state structure analysis using X-ray, complemented by IR, NMR, and electronic spectroscopy, revealing how hydrogen bonding and weak aromatic π⋯π stacking interactions contribute to the molecular assembly (Marijana Jukić et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving nitropyridines include nitration processes, where the nitro group's position on the pyridine ring is influenced by the presence of methoxy and hydroxy groups, affecting the molecule's reactivity and orienting agents during nitration (L. D. Smirnov et al., 1971).
Scientific Research Applications
6-Methoxy-3-nitropyridine-2-acetonitrile is a chemical compound with the empirical formula C8H7N3O3 . It’s a solid substance with a melting point of 117-122 °C .
In terms of its applications, it is used as a reactant in Suzuki and Negishi coupling reactions . These are types of cross-coupling reactions, which are widely used in organic chemistry for the synthesis of various compounds. The Suzuki reaction is a type of palladium-catalyzed cross-coupling reaction, while the Negishi reaction involves the cross-coupling of organozinc compounds with organic halides.
Additionally, vibrational spectroscopic studies on derivatives like 2-amino-6-methoxy-3-nitropyridine provide crucial insights into the molecular structure, electronic properties, and potential applications in pharmaceuticals and optical materials.
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Suzuki and Negishi Coupling Reactions : As mentioned earlier, this compound is used as a reactant in Suzuki and Negishi coupling reactions . These are types of cross-coupling reactions, which are widely used in organic chemistry for the synthesis of various compounds.
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Vibrational Spectroscopic Studies : Vibrational spectroscopic studies on derivatives like 2-amino-6-methoxy-3-nitropyridine provide crucial insights into the molecular structure, electronic properties, and potential applications in pharmaceuticals and optical materials.
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Spectrophotometric Applications : The compound can also be used in spectrophotometric applications. Spectrophotometry is a method used in measuring the quantity of light that a substance absorbs. It is widely used in the fields of chemistry and biochemistry.
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Suzuki and Negishi Coupling Reactions : As mentioned earlier, this compound is used as a reactant in Suzuki and Negishi coupling reactions . These are types of cross-coupling reactions, which are widely used in organic chemistry for the synthesis of various compounds.
-
Vibrational Spectroscopic Studies : Vibrational spectroscopic studies on derivatives like 2-amino-6-methoxy-3-nitropyridine provide crucial insights into the molecular structure, electronic properties, and potential applications in pharmaceuticals and optical materials.
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Spectrophotometric Applications : The compound can also be used in spectrophotometric applications. Spectrophotometry is a method used in measuring the quantity of light that a substance absorbs. It is widely used in the fields of chemistry and biochemistry.
Safety And Hazards
properties
IUPAC Name |
2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-3-2-7(11(12)13)6(10-8)4-5-9/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOPAOCWSWOMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348653 | |
Record name | (6-Methoxy-3-nitropyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile | |
CAS RN |
111795-99-4 | |
Record name | (6-Methoxy-3-nitropyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-3-nitropyridine-2-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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